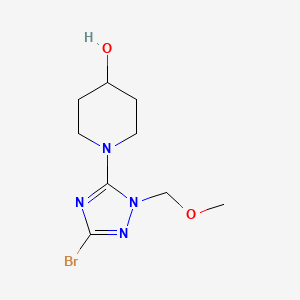![molecular formula C30H25N3O3 B2646395 N,N-dibenzyl-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide CAS No. 896376-65-1](/img/structure/B2646395.png)
N,N-dibenzyl-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N-dibenzyl-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide” is a chemical compound with the molecular formula C30H25N3O3 . It has an average mass of 475.538 Da and a monoisotopic mass of 475.189606 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamides were obtained by alkylation of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide by corresponding 1-chloromethylbenzene in a dimethylformamide environment with an excess of potassium carbonate at a temperature of 70-80°C .Molecular Structure Analysis
The molecular structure of “N,N-dibenzyl-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide” is defined by its molecular formula, C30H25N3O3 . Further structural analysis would require more specific information or advanced analytical techniques.Aplicaciones Científicas De Investigación
Synthesis of Quinazolinone Derivatives
One significant area of research involves the synthesis of quinazolinone derivatives through various chemical reactions, including Buchwald–Hartwig amination and Palladium-catalyzed sequential cyanation. These methods allow for the efficient construction of quinazolinone frameworks, which are of interest due to their potential biological activities. For instance, Nowak et al. (2014) demonstrated the synthesis of 6-aminobenzo[h]quinazolinones via Buchwald–Hartwig amination, revealing compounds with interesting anticancer activities (Nowak et al., 2014). Similarly, Ju et al. (2009) developed a method for the synthesis of luotonin A and its derivatives, highlighting the versatility of quinazolinone chemistry (Ju et al., 2009).
Anticancer Activity
The potential anticancer activity of quinazolinone and benzamide derivatives has been a focus of several studies. Bavetsias et al. (2002) explored the design and synthesis of water-soluble analogues of a quinazolin-4-one-based antitumor agent, finding compounds significantly more cytotoxic than the parent compound and retaining novel biochemical characteristics (Bavetsias et al., 2002). Furthermore, El-Hashash et al. (2018) synthesized a series of quinazolinone and benzamide derivatives, identifying compounds with potent anti-proliferative activity against cancer cell lines comparable to doxorubicin (El-Hashash et al., 2018).
Novel Synthetic Methodologies
Research also encompasses the development of new synthetic methodologies for constructing quinazolin-4-ones and related heterocycles. Yang et al. (2020) described a cascade reaction of N-(2-(4,5-dihydrooxazol-2-yl)phenyl)benzamide mediated by an acid ion exchange resin, providing an efficient and green approach for the synthesis of quinazolin-4-ones (Yang et al., 2020).
Propiedades
IUPAC Name |
N,N-dibenzyl-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N3O3/c34-28(32(19-22-9-3-1-4-10-22)20-23-11-5-2-6-12-23)25-17-15-24(16-18-25)21-33-29(35)26-13-7-8-14-27(26)31-30(33)36/h1-18H,19-21H2,(H,31,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVRDMZZIKMYTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC=CC=C5NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dibenzyl-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone](/img/structure/B2646320.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-phenylureido)thiazole-4-carboxamide](/img/structure/B2646326.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2646328.png)




